molecular formula C20H23Cl2N5O2S2 B1676097 LPA2 antagonist 1 CAS No. 1017606-66-4

LPA2 antagonist 1

カタログ番号 B1676097
CAS番号: 1017606-66-4
分子量: 500.5 g/mol
InChIキー: BPRNMVDTWIHULJ-AWEZNQCLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LPA2 antagonist 1 is an antagonist of the lysophosphatidic acid receptor 2 (LPA2), with an IC50 of 17 nM . It is selective for LPA2 over LPA1 and LPA3 . This compound inhibits HGF-induced phosphorylation of ERK and proliferation of HCT116 colon cancer cells in a concentration-dependent manner .


Chemical Reactions Analysis

LPA2 antagonist 1 is known to inhibit the phosphorylation of ERK induced by LPA in a concentration-dependent manner . It also inhibits the proliferation of HCT-116 colon cancer cells caused by LPA in a dose-dependent manner .


Physical And Chemical Properties Analysis

LPA2 antagonist 1 is a solid substance with a molecular weight of 500.46 . It is white to off-white in color . The solubility of LPA2 antagonist 1 in DMSO is ≥ 100 mg/mL .

科学的研究の応用

Asthma and Allergic Responses

LPA2 antagonists have been explored for their potential in treating asthma and allergic responses. A study by (Lee & Im, 2022) compared the effects of an LPA2 antagonist, H2L5186303, with an LPA2 agonist in an ovalbumin-induced allergic asthma model. The antagonist showed strong suppressive efficacy, reducing airway hyperresponsiveness, inflammatory cytokine levels, mucin production, and eosinophil numbers.

Cancer Research

The involvement of LPA receptors, including LPA2, in cancer cell proliferation, invasion, angiogenesis, and chemoresistance is significant. Jiang et al. (2007) highlighted the potential of LPA receptor antagonists in cancer therapy, noting that isoform-selective antagonists of the LPA G-protein-coupled receptors (GPCRs) can regulate cancer cell behaviors (Jiang et al., 2007). Another review by (Lin et al., 2021) discussed the therapeutic potentials of new LPA receptor antagonists in cancer progression and resistance.

Neurological Applications

In the context of spinal cord injuries (SCIs), LPA2 antagonists have emerged as a promising therapeutic strategy. Khiar-Fernández et al. (2022) developed a series of LPA2 antagonists and found that one compound, UCM-14216, showed efficacy in an in vivo mouse model of SCI, confirming the potential of LPA2 inhibition for treating SCIs (Khiar-Fernández et al., 2022).

Fibrosis and Wound Healing

LPA receptors, including LPA2, have been implicated in fibrotic diseases. Swaney et al. (2010) studied an LPA1 antagonist in treating lung fibrosis, highlighting the potential of targeting specific LPA receptors in fibrotic diseases (Swaney et al., 2010). Venkatraman et al. (2015) investigated the role of LPA in chemoresistance and found that LPA-induced stabilization of the Nrf2 transcription factor increased the expression of genes involved in drug resistance and oxidative stress responses, suggesting implications for cancer treatment (Venkatraman et al., 2015).

Safety And Hazards

LPA2 antagonist 1 is intended for research use only and is not for human or veterinary diagnostic or therapeutic use . It is the responsibility of the purchaser to determine suitability for other applications .

将来の方向性

Research suggests that the development of LPA2 antagonists could achieve better therapeutic efficacy against conditions like asthma than agonists . This is because LPA2 antagonist 1 has shown strong suppressive efficacy in experimental models of conditions like allergic asthma .

特性

IUPAC Name

N-[(2S)-1-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]propan-2-yl]-7-methylthieno[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2N5O2S2/c1-13-11-30-19-18(13)23-12-24-20(19)25-14(2)10-26-5-7-27(8-6-26)31(28,29)15-3-4-16(21)17(22)9-15/h3-4,9,11-12,14H,5-8,10H2,1-2H3,(H,23,24,25)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRNMVDTWIHULJ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN=C2NC(C)CN3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC2=C1N=CN=C2N[C@@H](C)CN3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

LPA2 antagonist 1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LPA2 antagonist 1
Reactant of Route 2
LPA2 antagonist 1
Reactant of Route 3
Reactant of Route 3
LPA2 antagonist 1
Reactant of Route 4
LPA2 antagonist 1
Reactant of Route 5
LPA2 antagonist 1
Reactant of Route 6
LPA2 antagonist 1

Citations

For This Compound
3
Citations
MF Fernandes, MV Tomczewski… - International Journal of …, 2022 - mdpi.com
… with 10 μM AM095, AM966, or LPA2-antagonist 1 caused a significant restoration of GLP-1 … LPA2-antagonist 1 acts predominantly through LPAR2 with an IC50 value of only 17 nM, …
Number of citations: 3 www.mdpi.com
Z Zhao, J Li, X Feng, X Tang, X Guo, Q Meng… - Veterinary …, 2021 - Elsevier
How parvovirus manipulates host lipid metabolism to facilitate its propagation, pathogenicity and consequences for disease, is poorly characterized. Here, we addressed this question …
Number of citations: 4 www.sciencedirect.com
张杰 - 2019 - 武汉大学
Number of citations: 0

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。